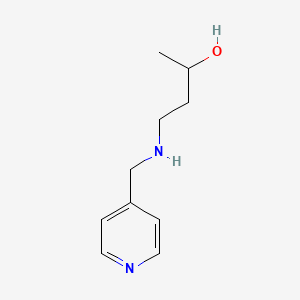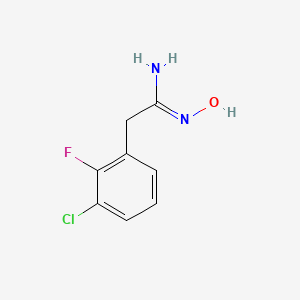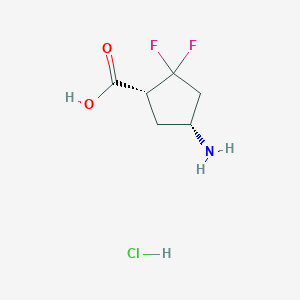
(1R,4R)-4-Amino-2,2-difluorocyclopentane-1-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,4R)-4-Amino-2,2-difluorocyclopentane-1-carboxylic acid hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group and two fluorine atoms attached to a cyclopentane ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-4-Amino-2,2-difluorocyclopentane-1-carboxylic acid hydrochloride typically involves multiple steps. One common method starts with the preparation of a cyclopentane derivative, followed by the introduction of the amino and difluoro groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired stereochemistry is achieved.
For example, a typical synthetic route might involve the following steps:
Formation of the cyclopentane ring: This can be achieved through a Diels-Alder reaction or other cyclization methods.
Introduction of the difluoro groups: This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can improve yield and purity. Additionally, industrial methods often focus on optimizing reaction conditions to reduce costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(1R,4R)-4-Amino-2,2-difluorocyclopentane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or potassium fluoride (KF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols or aldehydes.
Aplicaciones Científicas De Investigación
(1R,4R)-4-Amino-2,2-difluorocyclopentane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1R,4R)-4-Amino-2,2-difluorocyclopentane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the difluoro groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Ambroxol hydrochloride: Used as a mucolytic agent.
Bromhexine hydrochloride: Another mucolytic agent with similar applications.
(1R,4R)-4-(tert-butoxycarbonylamino)cyclopent-2-enecarboxylic acid: A related compound with different functional groups.
Uniqueness
(1R,4R)-4-Amino-2,2-difluorocyclopentane-1-carboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of both amino and difluoro groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C6H10ClF2NO2 |
|---|---|
Peso molecular |
201.60 g/mol |
Nombre IUPAC |
(1R,4R)-4-amino-2,2-difluorocyclopentane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H9F2NO2.ClH/c7-6(8)2-3(9)1-4(6)5(10)11;/h3-4H,1-2,9H2,(H,10,11);1H/t3-,4-;/m1./s1 |
Clave InChI |
UISKAKPCYBBZBR-VKKIDBQXSA-N |
SMILES isomérico |
C1[C@H](CC([C@H]1C(=O)O)(F)F)N.Cl |
SMILES canónico |
C1C(CC(C1C(=O)O)(F)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


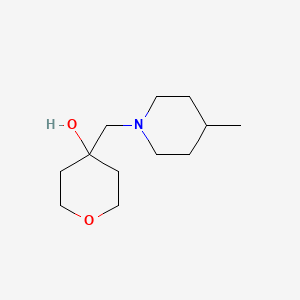
![(4-Methoxybutyl)[1-(5-methylthiophen-2-yl)ethyl]amine](/img/structure/B15276346.png)
![tert-Butyl 2-amino-9-oxo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B15276352.png)
![4-chloro-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B15276353.png)
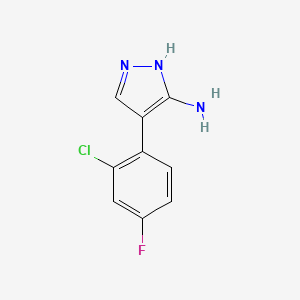

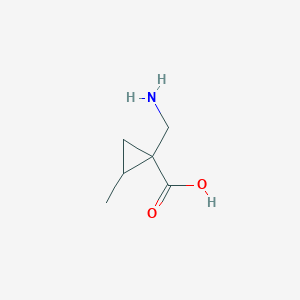
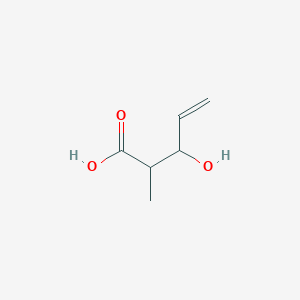
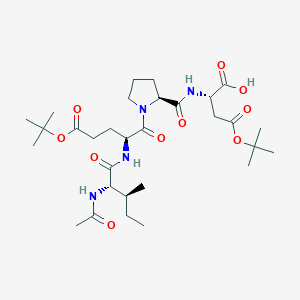
![3-Fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine](/img/structure/B15276403.png)


